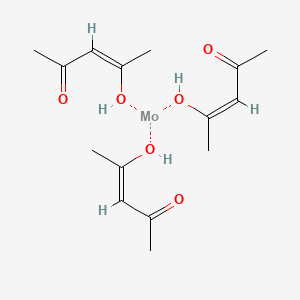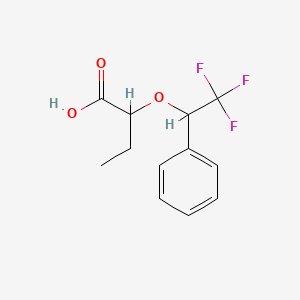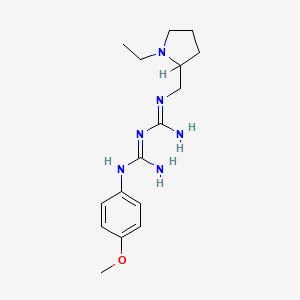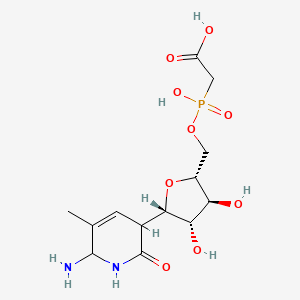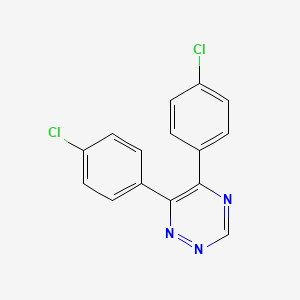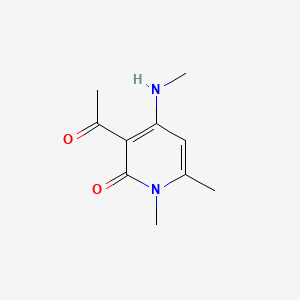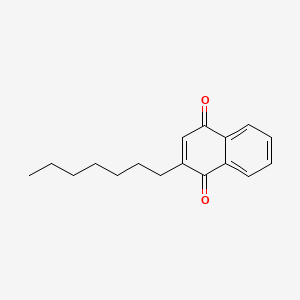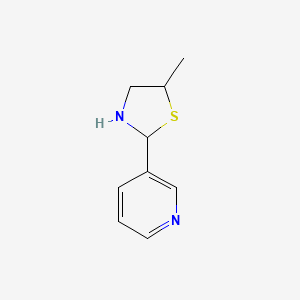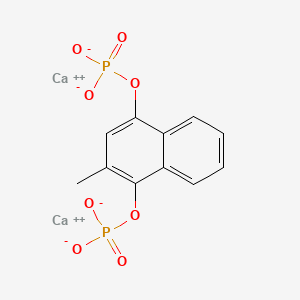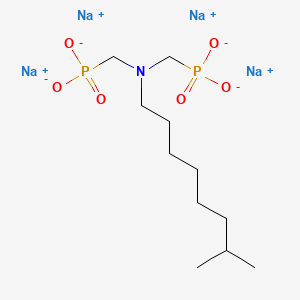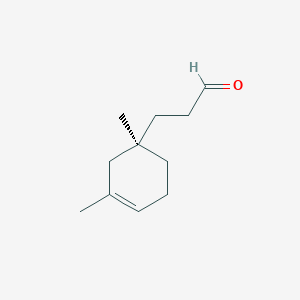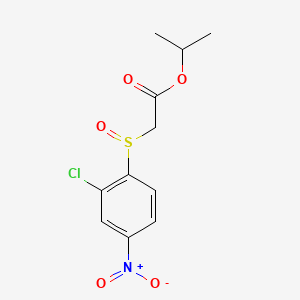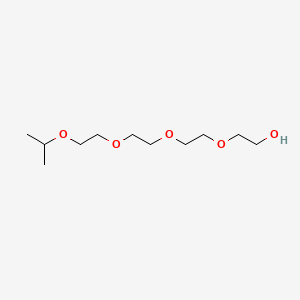
13-Methyl-3,6,9,12-tetraoxatetradecan-1-ol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
13-Methyl-3,6,9,12-tetraoxatetradecan-1-ol is a chemical compound with the molecular formula C11H24O5. It is a type of polyether alcohol, characterized by the presence of multiple ether groups (-O-) and a hydroxyl group (-OH) at the terminal position. This compound is known for its unique structure and properties, which make it valuable in various scientific and industrial applications.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 13-Methyl-3,6,9,12-tetraoxatetradecan-1-ol typically involves the reaction of ethylene oxide with a suitable alcohol precursor under controlled conditions. The process can be summarized as follows:
Starting Material: The synthesis begins with a suitable alcohol, such as 13-methyl-1-tetradecanol.
Reaction with Ethylene Oxide: The alcohol is reacted with ethylene oxide in the presence of a catalyst, such as potassium hydroxide (KOH), to form the polyether chain.
Purification: The resulting product is purified through distillation or recrystallization to obtain the desired compound.
Industrial Production Methods
In industrial settings, the production of this compound follows similar principles but on a larger scale. The process involves continuous feeding of the reactants into a reactor, maintaining optimal temperature and pressure conditions, and using efficient purification techniques to ensure high yield and purity.
Analyse Chemischer Reaktionen
Types of Reactions
13-Methyl-3,6,9,12-tetraoxatetradecan-1-ol undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a carbonyl compound.
Reduction: The compound can be reduced to form a corresponding alkane.
Substitution: The hydroxyl group can be substituted with other functional groups, such as halides or esters.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Reagents such as thionyl chloride (SOCl2) or phosphorus tribromide (PBr3) facilitate substitution reactions.
Major Products Formed
Oxidation: Formation of aldehydes or ketones.
Reduction: Formation of alkanes.
Substitution: Formation of halides or esters.
Wissenschaftliche Forschungsanwendungen
13-Methyl-3,6,9,12-tetraoxatetradecan-1-ol has diverse applications in scientific research:
Chemistry: Used as a solvent and reagent in organic synthesis.
Biology: Employed in the preparation of biologically active compounds.
Medicine: Utilized in drug formulation and delivery systems.
Industry: Applied in the production of surfactants, lubricants, and polymers.
Wirkmechanismus
The mechanism of action of 13-Methyl-3,6,9,12-tetraoxatetradecan-1-ol is primarily based on its ability to interact with various molecular targets through hydrogen bonding and van der Waals forces. The polyether chain allows for flexibility and interaction with different substrates, making it effective in various applications.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
3,6,9,12-Tetraoxatetradecan-1-ol: Similar structure but lacks the methyl group.
14-Azido-3,6,9,12-tetraoxatetradecan-1-amine: Contains an azido group, used in click chemistry.
3,6,9,12-Tetraoxatetracosan-1-ol: Longer polyether chain, different applications.
Uniqueness
13-Methyl-3,6,9,12-tetraoxatetradecan-1-ol is unique due to the presence of the methyl group, which imparts distinct chemical and physical properties. This structural variation enhances its solubility, reactivity, and suitability for specific applications compared to its analogs.
Eigenschaften
CAS-Nummer |
50668-49-0 |
|---|---|
Molekularformel |
C11H24O5 |
Molekulargewicht |
236.31 g/mol |
IUPAC-Name |
2-[2-[2-(2-propan-2-yloxyethoxy)ethoxy]ethoxy]ethanol |
InChI |
InChI=1S/C11H24O5/c1-11(2)16-10-9-15-8-7-14-6-5-13-4-3-12/h11-12H,3-10H2,1-2H3 |
InChI-Schlüssel |
JECPJHZWLKEQFB-UHFFFAOYSA-N |
Kanonische SMILES |
CC(C)OCCOCCOCCOCCO |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


